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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of Rezivertinib, a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and detail protocols for

high-throughput screening (HTS) assays relevant to its mechanism of action.

Introduction to Rezivertinib
Rezivertinib (also known as BPI-7711 or AC0010) is an orally available, irreversible, and

highly selective third-generation EGFR-TKI.[1] It is designed to target both the common

sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the

T790M resistance mutation, which often emerges after treatment with first or second-

generation EGFR-TKIs in non-small cell lung cancer (NSCLC).[2][3][4] Rezivertinib shows

minimal activity against wild-type EGFR, which may reduce certain dose-limiting toxicities

associated with less selective inhibitors.[5] By covalently binding to the ATP-binding site of

mutant EGFR, Rezivertinib inhibits its kinase activity, thereby disrupting downstream signaling

pathways crucial for tumor cell proliferation and survival, ultimately leading to apoptosis of

cancer cells.[2]
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Rezivertinib's Mechanism of Action and the EGFR
Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon ligand

binding, dimerizes and autophosphorylates, initiating a cascade of downstream signaling

pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] These

pathways are critical for regulating cell proliferation, survival, and differentiation.[2] In certain

cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving

uncontrolled cell growth.[2] Rezivertinib selectively inhibits the kinase activity of mutant EGFR,

thereby blocking these downstream oncogenic signals.[2]
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Caption: Rezivertinib inhibits the mutant EGFR signaling pathway.
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Quantitative Data for Rezivertinib
The following tables summarize the in vitro and clinical efficacy of Rezivertinib.

Table 1: In Vitro Cellular Proliferation Inhibition

Cell Line EGFR Mutation Status GI₅₀ (nM)

PC9 del19 13.3

HCC827 L858R 6.8

NCI-H1975 del19/T790M 22

A431 EGFR WT >1000

Data sourced from

MedChemExpress.[1]

Table 2: Clinical Efficacy in NSCLC Patients with EGFR T790M Mutation (Phase 1 Study)

Parameter Value

Objective Response Rate (ORR) 59.3% (95% CI: 51.6-66.7)

Median Progression-Free Survival (PFS) 9.7 months (95% CI: 8.3-11.1)

Data from a Phase 1 dose-escalation and dose-

expansion study.[6]

Table 3: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (Phase 2a Study)

Parameter Value

Objective Response Rate (ORR) 83.7% (95% CI, 69.3-93.2)

Median Duration of Response (DoR) 19.3 months (95% CI, 15.8-25.0)

Median Progression-Free Survival (PFS) 20.7 months (95% CI, 13.8-24.8)

Data from a Phase 2a study.[7]
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High-Throughput Screening Protocol:
Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay
This protocol describes a representative HTS assay for identifying inhibitors of mutant EGFR,

such as Rezivertinib. HTRF is a robust technology for drug screening due to its low

background, high signal-to-noise ratio, and homogeneous format.

Objective: To identify and characterize inhibitors of mutant EGFR (e.g., T790M/L858R) kinase

activity in a high-throughput format.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the

EGFR kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-

phosphotyrosine antibody and a Streptavidin-XL665 conjugate. When both are bound to the

phosphorylated biotinylated peptide, they are brought into close proximity, allowing for Förster

Resonance Energy Transfer (FRET) between the Europium donor and the XL665 acceptor.

Kinase inhibition by a compound like Rezivertinib reduces peptide phosphorylation, leading to

a decrease in the HTRF signal.

Materials:

Recombinant human EGFR (T790M/L858R) enzyme

Biotinylated poly-GT (4:1) substrate

ATP (Adenosine triphosphate)

HTRF KinEASE-STK S1 Kit (contains STK-antibody-Eu(K) and Streptavidin-XL665)

Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Test compounds (e.g., a small molecule library) and Rezivertinib as a positive control

DMSO (Dimethyl sulfoxide)

Low-volume 384-well white plates
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HTRF-compatible plate reader

Experimental Workflow Diagram:

1. Compound Dispensing
(2 µL of test compound

or control in DMSO)

2. Enzyme Addition
(4 µL of mutant EGFR

in assay buffer)

3. Kinase Reaction Initiation
(4 µL of ATP/substrate mix

in assay buffer)

Incubation
(60 min at room temperature)

4. Detection Reagent Addition
(10 µL of HTRF detection mix)

Incubation
(60 min at room temperature,

protected from light)

5. Plate Reading
(Read HTRF signal on

compatible plate reader)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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